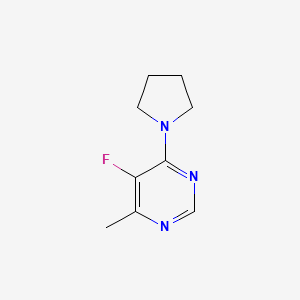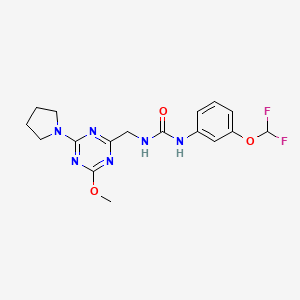
1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Difluoromethoxy)phenyl)-3-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C17H20F2N6O3 and its molecular weight is 394.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Stereochemical Determination
The stereochemical determination and synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, related to the chemical structure , showcases innovative approaches in the realm of kinase inhibition research. This study detailed the stereospecific synthesis processes, contributing significantly to the understanding of stereochemistry in medicinal chemistry (Zecheng Chen et al., 2010).
Antiproliferative Activity
Research into 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. This underscores the potential of urea derivatives in the development of new anticancer agents and highlights the broad applicability of these compounds in cancer research (Jian Feng et al., 2020).
Soil Degradation and Environmental Impact
A study on the degradation and side effects of sulfonylurea herbicides in soil touches upon the environmental fate of chemicals similar to the one . It found that certain sulfonylureas, including triasulfuron and rimsulfuron, degrade in soil without detrimental effects on microbial activities, suggesting their relative environmental safety at concentrations used in agricultural practices (G. Dinelli et al., 1998).
Corrosion Inhibition
Another application includes the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic environments. This study demonstrates the protective capability of these compounds against corrosion, offering insights into their potential industrial applications for metal preservation (B. Mistry et al., 2011).
Soluble Epoxide Hydrolase Inhibition
Furthermore, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase. This discovery from high-throughput screening exemplifies the potential therapeutic applications of triazine derivatives in treating diseases associated with soluble epoxide hydrolase (R. Thalji et al., 2013).
Propiedades
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]-3-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F2N6O3/c1-27-17-23-13(22-15(24-17)25-7-2-3-8-25)10-20-16(26)21-11-5-4-6-12(9-11)28-14(18)19/h4-6,9,14H,2-3,7-8,10H2,1H3,(H2,20,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMELOAXGSIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCC2)CNC(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

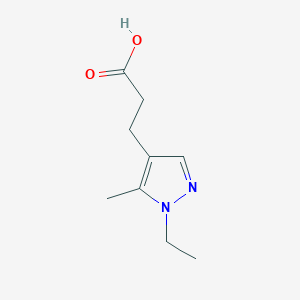
![N-(3,4-dimethoxyphenethyl)-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2710572.png)
![1-[4-(2-furyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2710573.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2710574.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2710578.png)
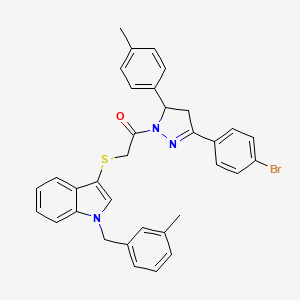
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(2-(trifluoromethoxy)phenyl)methanone](/img/structure/B2710581.png)
![2,5-dichloro-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2710582.png)
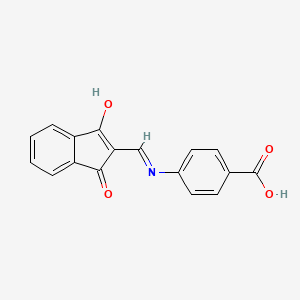
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2710586.png)
![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/no-structure.png)
